Chemical properties and stability of 2-chloro-N-(2-ethynylphenyl)acetamide
Chemical properties and stability of 2-chloro-N-(2-ethynylphenyl)acetamide
An In-Depth Technical Guide to the Chemical Properties and Stability of 2-chloro-N-(2-ethynylphenyl)acetamide
Abstract
This technical guide provides a comprehensive analysis of 2-chloro-N-(2-ethynylphenyl)acetamide, a bifunctional molecule featuring a reactive chloroacetamide electrophile and a versatile terminal alkyne. As direct literature on this specific compound is limited, this document synthesizes information from analogous structures and first principles to build a robust profile of its synthesis, chemical properties, reactivity, and stability. We present detailed experimental protocols, predictive stability data, and mechanistic insights to empower researchers, particularly those in drug discovery and chemical biology, to effectively utilize this compound as a covalent probe, a fragment for library synthesis, or a building block in complex molecular architectures.
Introduction: A Molecule of Dual Functionality
2-chloro-N-(2-ethynylphenyl)acetamide is a compelling organic molecule for researchers at the interface of chemistry and biology. Its structure is characterized by two key functional groups:
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An α-chloroacetamide: This moiety is a well-established electrophilic "warhead" known for its ability to form covalent bonds with nucleophilic residues in proteins, most notably cysteine thiols.[1][2] This reactivity makes it a valuable tool for designing targeted covalent inhibitors (TCIs) and activity-based probes.
-
A terminal ethynyl (alkyne) group: This functional group is a cornerstone of modern chemical synthesis. Its terminal proton is weakly acidic, allowing for deprotonation and subsequent alkylation to form new carbon-carbon bonds.[3][4] Furthermore, it serves as a versatile handle for bioorthogonal "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling facile conjugation to other molecules.[5]
The strategic placement of these two groups on an aromatic scaffold creates a powerful bifunctional reagent. The chloroacetamide can engage a biological target, while the alkyne can be used for downstream applications like target identification, visualization, or the attachment of solubility-enhancing tags. This guide will deconstruct the molecule's properties to provide a predictive framework for its successful application.
Proposed Synthesis and Characterization
The most direct and logical route to synthesize 2-chloro-N-(2-ethynylphenyl)acetamide is through the acylation of 2-ethynylaniline with chloroacetyl chloride. This is a standard amide bond formation reaction.
Experimental Protocol: Synthesis of 2-chloro-N-(2-ethynylphenyl)acetamide
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.
Materials:
-
2-Ethynylaniline
-
Chloroacetyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethynylaniline (1.0 eq) and dissolve it in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes. The base is crucial to neutralize the HCl byproduct generated during the reaction.[6]
-
Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution at 0 °C. The dropwise addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.
-
Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine. The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 2-chloro-N-(2-ethynylphenyl)acetamide.
Expected Characterization
While specific spectra are not available, the following are expected analytical characteristics based on its structure:
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¹H NMR: Expect characteristic peaks for the aromatic protons, a singlet for the ethynyl proton (C≡C-H), a singlet for the methylene protons of the chloroacetamide group (Cl-CH₂-), and a broad singlet for the amide proton (N-H).
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¹³C NMR: Signals corresponding to the two sp-hybridized alkyne carbons, the carbonyl carbon of the amide, the methylene carbon adjacent to the chlorine, and the aromatic carbons.
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IR Spectroscopy: Characteristic absorptions for the N-H stretch (~3300 cm⁻¹), the C≡C-H stretch (~3290 cm⁻¹), the C≡C stretch (~2100 cm⁻¹, typically weak), and a strong amide C=O stretch (~1670 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak should be observable, along with a characteristic M+2 peak with approximately one-third the intensity of the M peak, due to the natural abundance of the ³⁷Cl isotope.
Core Chemical Properties
The predicted physicochemical properties of 2-chloro-N-(2-ethynylphenyl)acetamide are summarized below. These values are crucial for designing experiments, predicting solubility, and understanding potential bioavailability in drug discovery contexts.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO | Calculated |
| Molecular Weight | 193.63 g/mol | Calculated |
| Appearance | Predicted to be an off-white to light brown solid | Analogy |
| Predicted LogP | 2.1 - 2.5 | Computational Estimation |
| Hydrogen Bond Donors | 1 (amide N-H) | Calculated |
| Hydrogen Bond Acceptors | 1 (amide C=O) | Calculated |
Reactivity and Mechanistic Pathways
The utility of this molecule stems from the distinct and orthogonal reactivity of its two primary functional groups.
The Electrophilic Chloroacetamide Moiety
The chlorine atom on the α-carbon to the amide carbonyl makes this position highly electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for its use as a covalent modifier.
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Mechanism: The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[7][8] A nucleophile, such as the thiolate anion of a cysteine residue, attacks the carbon bearing the chlorine, displacing the chloride ion in a single concerted step.
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Selectivity: While other nucleophilic amino acid residues (lysine, histidine) can be alkylated, chloroacetamides show a strong preference for the more nucleophilic cysteine thiol under physiological pH conditions.[9] The reaction is generally irreversible, forming a stable thioether bond.[2]
The Versatile Terminal Alkyne
The terminal alkyne offers a complementary set of reactions, primarily used for synthetic elaboration or bioconjugation.
-
Acidity and Alkylation: The terminal proton is weakly acidic (pKa ≈ 25), allowing it to be removed by a strong base (e.g., NaH, NaNH₂) to form a highly nucleophilic acetylide anion.[4] This anion can then react with electrophiles like alkyl halides to form internal alkynes, extending the carbon skeleton.[3]
-
Sonogashira Coupling: This is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10][11] This allows for the direct connection of the ethynylphenyl moiety to other aromatic systems, a common strategy in materials science and medicinal chemistry.[12]
-
Click Chemistry: The terminal alkyne is the key functional group for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. This allows the molecule, once bound to a target, to be tagged with a reporter group (like a fluorophore or biotin) that bears an azide handle.
The diagram below illustrates the dual reactivity of the molecule.
Caption: Dual reactivity pathways of 2-chloro-N-(2-ethynylphenyl)acetamide.
Stability Profile
Understanding the stability of 2-chloro-N-(2-ethynylphenyl)acetamide is critical for its storage, handling, and application in various experimental conditions.
Chemical Stability
-
Hydrolysis: The amide bond and the chloroacetamide group are both susceptible to hydrolysis, particularly under strong acidic or basic conditions.
-
Base-catalyzed hydrolysis of chloroacetamides typically proceeds via an Sₙ2 reaction, substituting the chloride with a hydroxide to form a hydroxyacetamide derivative.[13][14] In some cases, cleavage of the amide bond can also occur.[13]
-
Acid-catalyzed hydrolysis can lead to cleavage of the amide bond.[15][16]
-
At neutral pH, hydrolysis is generally slow, but hydroxy-substituted derivatives have been observed to form over extended periods (months to years).[15] For many chloroacetamides, amide hydrolysis is slow under both acidic and basic conditions, likely due to steric factors.[15]
-
Thermal Stability
-
The thermal stability of the molecule will be dictated by the weakest bond. Aromatic acetylenes generally exhibit good thermal stability.[17] For instance, polymers derived from phenylacetylene can be stable up to around 300 °C.[18] However, the chloroacetamide moiety may be more prone to degradation. It is advisable to store the compound in a cool environment and avoid prolonged exposure to high temperatures during reactions unless necessary.
Photostability
-
Chloroacetamide-containing compounds can be mildly sensitive to light.[9] For long-term storage and during sensitive reactions, it is recommended to protect the compound from direct light by using amber vials or covering glassware with aluminum foil.
The following diagram summarizes the key factors that can influence the stability of the compound.
Caption: Factors influencing the stability of 2-chloro-N-(2-ethynylphenyl)acetamide.
Safety and Handling
As with any reactive chemical, proper safety precautions are essential.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]
-
Reactivity Hazards: The chloroacetamide moiety is an alkylating agent and should be treated as potentially harmful.[21] It may cause skin and eye irritation and can be a skin sensitizer.[2][22]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. Keep away from strong acids, strong bases, and oxidizing agents.[20]
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